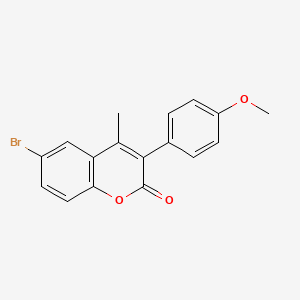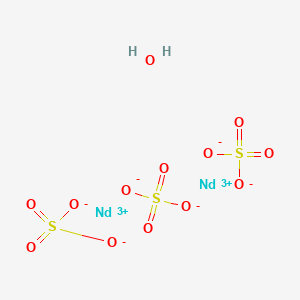
6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one” is a compound that belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems, including “this compound”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The structure of the synthesized compound was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques . The compound crystallizes in a monoclinic crystal system with a space group of P 2 1 / n . The optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies of the compound were studied using density functional theory .Chemical Reactions Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, the synthesis of a similar compound, “(E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4 (1H)-one”, was reported via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, molecular weight, structure, melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one serves as a pivotal intermediate in the synthesis of complex molecules. For example, it has been utilized in the development of novel brominated compounds, showcasing its versatility in creating diverse chemical structures. Studies such as those by Xu et al. (2010) and Akbaba et al. (2010) highlight its role in the synthesis of bromophenols and its derivatives, which are crucial in various synthetic routes (Wei-Ming Xu & Hong-Qiang He, 2010; Yusuf Akbaba et al., 2010).
Materials Science
In materials science, the compound has been explored for its potential in creating advanced materials. Jin et al. (2016) discuss the synthesis of a derivative that showed improved photovoltaic performance in polymer solar cells, indicating its utility in enhancing renewable energy technologies (Bo Jin et al., 2016).
Pharmacological Research
Although direct pharmacological applications of this compound were not found in the provided sources, related compounds have been studied for their biological activities. For instance, bromophenol derivatives from marine algae have been investigated for their antibacterial properties (Xu et al., 2003) and antioxidant activities (Li et al., 2011), suggesting the potential of brominated compounds in therapeutic applications (N. Xu et al., 2003; Ke-kai Li et al., 2011).
Wirkmechanismus
Coumarins
are a type of organic compound found in many plants. They have a wide range of biological activities, including anticoagulant, anti-inflammatory, antiviral, antibacterial, antifungal, and anticancer properties . The exact mechanisms of action can vary depending on the specific coumarin compound and its targets.
Eigenschaften
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-10-14-9-12(18)5-8-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMECRLXOTKEWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)


![3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2579027.png)
![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)
![7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2579030.png)
![7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2579031.png)
![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2579036.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2579039.png)

![5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2579042.png)